molecular formula C8H8N2O B587700 2-Methoxy-5-methylnicotinonitrile CAS No. 149379-73-7

2-Methoxy-5-methylnicotinonitrile

Cat. No.: B587700
CAS No.: 149379-73-7
M. Wt: 148.165
InChI Key: CZKDMJBSPOUACB-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylnicotinonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of nicotinonitrile, featuring a methoxy group at the second position and a methyl group at the fifth position on the pyridine ring

Scientific Research Applications

2-Methoxy-5-methylnicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and wash thoroughly after handling .

Relevant Papers While I found a paper discussing the substitution reaction of the methoxy group by a secondary amine on 2-methoxy-5-nitrothiophene , it does not specifically mention 2-Methoxy-5-methylnicotinonitrile. More research may be needed to find relevant papers specifically discussing this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methylnicotinonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxypyridine.

    Nitration: The 2-methoxypyridine undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization: The amino group is converted to a diazonium salt.

    Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the cyano group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylnicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylnicotinonitrile
  • 2-Methoxy-5-chloronicotinonitrile
  • 2-Methoxy-5-ethylnicotinonitrile

Uniqueness

2-Methoxy-5-methylnicotinonitrile is unique due to the specific positioning of the methoxy and methyl groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

2-methoxy-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-3-7(4-9)8(11-2)10-5-6/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKDMJBSPOUACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663806
Record name 2-Methoxy-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149379-73-7
Record name 2-Methoxy-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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